molecular formula C10H10O4 B570204 (S)-7-Hydroxychroman-2-carboxylic acid CAS No. 124356-21-4

(S)-7-Hydroxychroman-2-carboxylic acid

Cat. No. B570204
CAS RN: 124356-21-4
M. Wt: 194.186
InChI Key: NONJZGQBLPTNTD-QMMMGPOBSA-N
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Description

(S)-7-Hydroxychroman-2-carboxylic acid, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been widely used in scientific research for its ability to scavenge free radicals and protect cells from oxidative stress.

Mechanism of Action

(S)-7-Hydroxychroman-2-carboxylic acid acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing damage to cells. It also has the ability to regenerate other antioxidants, such as vitamin C and glutathione, further enhancing its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve immune function, and enhance cognitive function. It has also been shown to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-7-Hydroxychroman-2-carboxylic acid is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its role in various diseases. However, one limitation is its water solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on (S)-7-Hydroxychroman-2-carboxylic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is its role in aging and age-related diseases. Additionally, there is potential for the development of new analogs of this compound with improved properties, such as increased water solubility and bioavailability.

Synthesis Methods

(S)-7-Hydroxychroman-2-carboxylic acid can be synthesized through a multi-step reaction, starting from the commercially available compound 2,3-dimethylphenol. The synthesis involves the use of various reagents, including sodium hydroxide, hydrogen peroxide, and acetic anhydride. The final product is obtained through column chromatography and recrystallization.

Scientific Research Applications

(S)-7-Hydroxychroman-2-carboxylic acid has been widely used in scientific research for its antioxidant properties. It has been shown to protect cells from oxidative stress and reduce the risk of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been used in studies on aging, inflammation, and immune function.

properties

IUPAC Name

(2S)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONJZGQBLPTNTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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